E6446
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Overview
Description
E6446 is a synthetic compound known for its inhibitory effects on Toll-like receptors 7 and 9. It has shown potential in various scientific research applications, particularly in the fields of immunology and metabolic diseases. This compound has been identified as a potent inhibitor of stearoyl-coenzyme A desaturase 1, making it a promising candidate for the treatment of nonalcoholic fatty liver disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E6446 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
E6446 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound and its derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like pyrrolidine are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
E6446 has a wide range of scientific research applications:
Mechanism of Action
E6446 exerts its effects by inhibiting Toll-like receptors 7 and 9, which are involved in the recognition of nucleic acids and the activation of immune responses. By blocking these receptors, this compound prevents the excessive release of proinflammatory cytokines. Additionally, this compound inhibits stearoyl-coenzyme A desaturase 1, reducing hepatic lipogenesis and adipogenic differentiation through the SCD1-ATF3 signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: Another inhibitor of Toll-like receptors, used in the treatment of malaria and studied for its anti-inflammatory properties.
Chloroquine: Similar to hydroxychloroquine, it inhibits Toll-like receptors and is used as an antimalarial drug.
Uniqueness of E6446
This compound is unique due to its dual inhibitory effects on Toll-like receptors 7 and 9, as well as its potent inhibition of stearoyl-coenzyme A desaturase 1. This dual action makes it a promising candidate for treating both inflammatory and metabolic diseases .
Properties
IUPAC Name |
6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30/h7-12,21H,1-6,13-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYJXFUPMPMETB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.